4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. The compound is classified under the category of spiro compounds, which are known for their distinctive ring structures that can exhibit interesting chemical and biological properties. Its molecular formula is with a molecular weight of approximately 437.5 g/mol .
The synthesis of 4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol typically involves several key steps:
The synthesis may utilize standard laboratory procedures like refluxing in solvents such as ethanol or methanol, along with temperature control to ensure optimal reaction conditions. Reaction yields and purities are critical metrics for evaluating the success of the synthesis .
The molecular structure of 4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol can be represented using various structural notations:
InChI=1S/C25H31N3O4/c1-16(2)27-12-10-25(11-13-27)28-20(18-6-5-7-22(30-3)24(18)32-25)15-19(26-28)17-8-9-21(29)23(14-17)31-4/h5-9,14,16,20,29H,10-13,15H2,1-4H3
.The compound exhibits a complex arrangement of rings and functional groups that contribute to its chemical behavior and potential interactions in biological systems.
Reactions involving this compound would typically require controlled conditions (temperature, solvent) to optimize yields and minimize side products. Potential reactions include:
These reactions can lead to derivatives that may have enhanced or altered biological activities .
The mechanism of action for this compound—especially if it demonstrates biological activity—could involve interactions with specific biological targets such as receptors or enzymes. Quantitative data regarding binding affinities or biological effects would require experimental validation through pharmacological assays. The presence of multiple functional groups suggests potential multi-target interactions which could be explored further in biological studies .
The physical properties of 4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol might include:
Chemical properties would encompass aspects such as solubility in various solvents (not specified), stability under different conditions (e.g., temperature and pH), and reactivity with common reagents .
This compound could have several applications in scientific research:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1